Levofloxacin Diamine
Description
Contextualization within Fluoroquinolone Chemical Space
The fluoroquinolones are a major class of synthetic antibacterial agents characterized by a bicyclic core structure related to 4-quinolone. mdpi.comnih.gov This chemical family has been the subject of extensive research since the discovery of nalidixic acid, leading to the development of numerous derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Levofloxacin (B1675101) is a third-generation fluoroquinolone, specifically the pure (−)-(S)-enantiomer of the racemic drug ofloxacin (B1677185), which exhibits greater potency and lower toxicity than its R-enantiomer. wikipedia.orgnih.gov
Rationale for Academic Inquiry into Diamine Derivatives of Fluoroquinolones
Academic and industrial inquiry into diamine derivatives of fluoroquinolones is driven by several key objectives. A primary motivation is the potential to modulate the physicochemical properties of the parent compound, such as lipophilicity, which can in turn affect biological activity. eurekaselect.comnih.gov Researchers have synthesized and evaluated lipophilic fluoroquinolone derivatives containing diaminoalkyl side chains at the C-7 position to investigate their antibacterial efficacy. eurekaselect.com For instance, studies have reported the synthesis of such derivatives of gatifloxacin (B573) and moxifloxacin (B1663623) and their subsequent testing against various bacterial strains. eurekaselect.com
Furthermore, the derivatization of fluoroquinolones, including the introduction of diamine moieties, is a strategy for drug repurposing. rsc.org Beyond antibacterial applications, fluoroquinolone scaffolds are being investigated for other therapeutic uses, notably as potential anticancer agents. researchgate.netnih.gov Research has shown that certain fluoroquinolone derivatives exhibit antiproliferative activity against cancer cell lines, with the mechanism thought to involve the inhibition of eukaryotic topoisomerase II. researchgate.netnih.gov The introduction of a 7,8-ethylene diamine chelator bridge in some fluoroquinolone structures has been highlighted as a promising approach for developing potent antiproliferative agents. researchgate.netnih.gov
Historical Perspective on Levofloxacin Derivatives and Analogues in Chemical Literature
The history of Levofloxacin begins with its development by scientists at Daiichi Seiyaku, who successfully synthesized the pure levo-isomer of ofloxacin in 1985. wikipedia.org This achievement was a significant milestone, as Levofloxacin proved to be a more active and less toxic "chiral switch" version of its racemic parent compound. wikipedia.org Since the 1980s, a vast body of chemical literature has been dedicated to the synthesis and evaluation of fluoroquinolone analogues to improve upon existing agents. nih.gov
Much of the research on Levofloxacin derivatives has focused on modifying two key positions: the C-3 carboxylic acid and the C-7 piperazine (B1678402) ring. proquest.commdpi.com The carboxylic acid group is crucial for binding to DNA bases, but researchers have explored masking it through amide formation to potentially alter the compound's properties. researchgate.net This has led to the synthesis of various Levofloxacin carboxamides and their metal complexes. researchgate.netimpactfactor.org Similarly, the C-7 substituent is a well-established site for chemical modification to enhance antibacterial potency and spectrum. proquest.com The creation of hybrids by linking Levofloxacin to other heterocyclic moieties, such as triazoles or benzimidazoles, represents a common strategy to develop novel compounds with potentially enhanced or different biological activities. proquest.commdpi.com Levofloxacin Diamine, as a derivative with a modified side chain, fits within this broader historical context of exploring the structure-activity relationships of the fluoroquinolone scaffold. ontosight.ai
Scope and Objectives of Research on this compound
Research concerning this compound is primarily focused on two distinct areas. The first and most prominent is its role as a process-related impurity in the synthesis of Levofloxacin. ontosight.aiclearsynth.com During the multi-step synthesis of Levofloxacin, side reactions can lead to the formation of impurities, including the diamine derivative. ontosight.ai Therefore, a key objective for pharmaceutical chemists is the development of robust analytical methods, such as HPLC and MS, for the detection, quantification, and control of this compound to ensure the purity and safety of the active pharmaceutical ingredient. ontosight.ai
The second area of research situates this compound within the broader investigation of fluoroquinolone derivatives. The objective here is to understand how the introduction of a diamine functional group affects the molecule's biological properties. This includes studying its potential antibacterial activity, as has been done with other diamine derivatives of fluoroquinolones, and exploring its potential in other therapeutic areas, such as oncology. eurekaselect.comnih.gov While this compound itself is mainly studied as an impurity, the structural motif it represents is part of the ongoing scientific effort to explore the full potential of the fluoroquinolone chemical class. mdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H- ontosight.aimdpi.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid | clearsynth.comhoneychempharma.com |
| Synonyms | This compound Impurity, N,N-Didesethylene Levofloxacin | clearsynth.comsynzeal.com |
| Molecular Formula | C18H22FN5O4 | ontosight.aichemsrc.com |
| Molecular Weight | 421.42 g/mol | ontosight.ai |
| CAS Number | 1797510-34-9 (Free Base) | chemsrc.comchemicalbook.com |
| CAS Number | 1797099-76-3 (Hydrochloride Salt) | clearsynth.comhoneychempharma.com |
| Appearance | Light Yellow to Yellow Solid | |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Chemical Class / Role |
|---|---|
| This compound | Fluoroquinolone Derivative / Impurity |
| Levofloxacin | Third-Generation Fluoroquinolone Antibiotic |
| Ofloxacin | Second-Generation Fluoroquinolone Antibiotic |
| Nalidixic Acid | First-Generation Quinolone Antibiotic |
| Gatifloxacin | Fourth-Generation Fluoroquinolone Antibiotic |
| Moxifloxacin | Fourth-Generation Fluoroquinolone Antibiotic |
| Ciprofloxacin | Second-Generation Fluoroquinolone Antibiotic |
| Norfloxacin | Second-Generation Fluoroquinolone Antibiotic |
| (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H- ontosight.aimdpi.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid | IUPAC Name for this compound |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMUDDTDUMOJU-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Pathways for Levofloxacin Diamine
Strategies for Direct Synthesis of Levofloxacin (B1675101) Diamine
While typically considered an impurity, specific methods can be employed for its targeted synthesis, often for use as a reference standard in analytical testing. These strategies are adapted from the main synthetic routes of levofloxacin.
The formation of Levofloxacin Diamine occurs through a nucleophilic aromatic substitution (SNAr) reaction, which is a cornerstone of fluoroquinolone synthesis. The standard synthesis of levofloxacin involves the condensation of its core heterocyclic structure, (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, with N-methylpiperazine. google.com
This compound is formed when a different nucleophile, N-methylethylenediamine, is present and reacts with the levofloxacin carboxylic acid core instead. ontosight.aigoogle.com This can occur as a side reaction if N-methylethylenediamine is a contaminant in the reaction mixture. ontosight.ai A direct synthesis can be achieved by intentionally reacting the levofloxacin core with this specific diamine precursor. google.com The reaction involves the displacement of the fluorine atom at the C-10 position of the pyridobenzoxazine ring by the primary amine group of N-methylethylenediamine.
A documented multi-step laboratory synthesis for preparing this compound (referred to as impurity I in the source) provides a clear pathway. google.com
Activation of Diamine: N-methylethylenediamine dihydrochloride (B599025) is suspended in a solvent like dimethylsulfoxide (DMSO) and treated with a base, such as triethylamine (B128534), to free the amine for reaction. google.com
Condensation: The activated diamine is then added to a solution of levofloxacin carboxylic acid (the key intermediate, also known as (-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid). google.com
Reaction Execution: The mixture is heated to facilitate the condensation reaction. google.com
Isolation: The resulting product, this compound, is then isolated from the reaction mixture. google.com
This targeted approach allows for the generation of the compound with high purity, which is essential for its use as an analytical standard. google.com
| Parameter | Condition |
|---|---|
| Starting Material (Core) | Levofloxacin Carboxylic Acid |
| Starting Material (Nucleophile) | N-methylethylenediamine dihydrochloride |
| Solvent | Dimethylsulfoxide (DMSO) |
| Base | Triethylamine |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 1.5 hours |
Levofloxacin is the pure (S)-enantiomer of the racemic drug ofloxacin (B1677185). d-nb.info The stereochemistry is determined by the chiral center at the C-3 position of the oxazine (B8389632) ring, which originates from the use of (S)-2-amino-1-propanol as a chiral building block early in the synthesis of the main levofloxacin core. google.comgoogle.com
Consequently, any synthesis of this compound that starts from the pre-formed (S)-configured levofloxacin carboxylic acid core is inherently stereoselective. The condensation reaction at the C-10 position does not affect the existing chiral center at C-3. ontosight.ai Therefore, the product formed is the (S)-enantiomer, (S)-9-fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid. ontosight.ai Chemoenzymatic strategies using lipases or alcohol dehydrogenases have been developed to produce the chiral precursors for levofloxacin, ensuring a high enantiomeric excess of the (S)-isomer from the outset. researchgate.netscispace.comacs.org
Multi-step Organic Synthesis Approaches
Exploration of Alternative Precursors and Reaction Conditions
The synthesis of this compound is highly dependent on the specific diamine precursor used. The intentional use of N-methylethylenediamine dihydrochloride in the presence of triethylamine and DMSO at 50-60°C yields the desired diamine derivative. google.com The conditions for levofloxacin synthesis can vary, with some procedures using pyridine (B92270) as a solvent and refluxing at 120°C for extended periods (10 hours) for the condensation with N-methylpiperazine. google.com The formation of the diamine impurity is influenced by factors such as temperature, pH, and the concentration of reactants, highlighting the need for strict control of reaction conditions to minimize its formation during levofloxacin production. ontosight.ai
Derivatization of the carboxylic acid group of levofloxacin represents another pathway. Levofloxacin can be reacted with thionyl chloride to form an acyl chloride, which can then be reacted with various nucleophiles. jmchemsci.comresearchgate.net While not explicitly creating this compound, this method of activating the carboxylic acid group could be adapted to react with different amine-containing molecules. Another approach involves coupling reactions using agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBT) to link amines to the carboxylic acid moiety of levofloxacin. proquest.com
Green Chemistry Principles in this compound Synthesis
While specific green chemistry applications for the synthesis of this compound are not widely reported, principles applied to the synthesis of levofloxacin and other quinolones are relevant. qeios.com These methods aim to reduce environmental impact by minimizing the use of hazardous solvents and reagents.
Key green strategies that could be adapted include:
Microwave-assisted Synthesis: This technique can significantly reduce reaction times and improve yields for quinolone synthesis. qeios.com
Use of Greener Solvents: Replacing traditional solvents like DMSO and pyridine with more environmentally benign options such as water, ethanol, or supercritical CO₂ is a core principle of green chemistry. qeios.comnih.gov
Solvent-drop Grinding (SDG): This mechanochemical method has been successfully used to prepare salts of levofloxacin with dicarboxylic acids using minimal amounts of ethanol, drastically reducing solvent waste. nih.gov This approach could potentially be explored for condensation reactions.
Biocatalysis: The use of enzymes, such as lipases and transaminases, for the stereoselective synthesis of levofloxacin precursors is a well-established green technique that avoids the need for chiral resolving agents. acs.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification of this compound is critical, especially when it is prepared as an impurity reference standard. As it is often present in the mother liquor from the crystallization of the main levofloxacin product, its isolation typically begins from these process streams. derpharmachemica.com
Commonly employed techniques include:
Flash Chromatography: This is a primary method for isolating process-related impurities from mother liquors collected at various stages of the levofloxacin synthesis. derpharmachemica.com
Column Chromatography: A specific method for purifying this compound involves using a silica (B1680970) column with a mobile phase of methanol (B129727) and dichloromethane. google.com
Recrystallization: After chromatographic purification, recrystallization using a solvent system like water and acetone (B3395972) can be used to obtain the final compound with high purity. google.com
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the fractions collected during chromatography. google.comjmchemsci.com
| Technique | Application in this compound Synthesis | Reference |
|---|---|---|
| Flash Chromatography | Isolation of impurities from mother liquor of various synthesis stages. | derpharmachemica.com |
| Column Chromatography | Purification of the synthesized diamine using a methanol:dichloromethane mobile phase. | google.com |
| Recrystallization | Final purification of the isolated compound using a water:acetone solvent system. | google.com |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | google.comjmchemsci.com |
Advanced Structural Elucidation and Spectroscopic Characterization of Levofloxacin Diamine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Levofloxacin (B1675101) Diamine. While specific NMR data for "Levofloxacin Diamine" is not extensively detailed in the provided search results, the principles of NMR applied to levofloxacin and its derivatives offer a clear framework for its characterization. researchgate.netnih.gov
¹H NMR spectroscopy would be utilized to identify the number and types of protons in the molecule, their chemical environments, and their spin-spin coupling interactions. For instance, the aromatic protons on the fluoroquinolone core would appear in a distinct region of the spectrum, while the protons on the diamine side chain and the methyl group on the oxazine (B8389632) ring would have characteristic chemical shifts. mdpi.comrsc.org The disappearance of the carboxylic acid proton signal, typically observed around 15.21 ppm in levofloxacin, would confirm the derivatization at this position. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, confirming the total number of carbon atoms and their hybridization state (sp³, sp², etc.). The chemical shifts of the carbons in the quinolone ring, the carbonyl carbon, and the carbons of the diamine substituent would be key identifiers. rsc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. COSY experiments would reveal proton-proton coupling networks, allowing for the tracing of connections within the diamine side chain and the core structure. HSQC would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. More advanced 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the diamine substituent to the main levofloxacin framework.
A hypothetical ¹H NMR data table for this compound, based on the structure of levofloxacin and related derivatives, is presented below.
Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| H-C(2') | ~ 8.5 |
| H-C(5) | ~ 7.6 |
| H-C(8) | ~ 6.8 |
| H-C(4a) | ~ 4.4 |
| -CH (oxazine ring) | ~ 4.3 |
| -CH₂ (oxazine ring) | ~ 4.2 |
| -CH₂- (diamine side chain) | 2.5 - 3.5 |
| -CH₃ (oxazine ring) | ~ 1.5 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation
Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govrsc.org Although a specific SCXRD study for "this compound" was not found, analysis of levofloxacin and its salts provides a strong precedent for the type of information that would be obtained. rsc.orgresearchgate.netresearchgate.net
An SCXRD analysis of this compound would yield precise unit cell dimensions (a, b, c, α, β, γ), cell volume, and the crystal system. The systematic absences in the diffraction pattern would allow for the unambiguous determination of the space group, which describes the symmetry elements present in the crystal lattice. researchgate.net This fundamental data is the foundation for solving the crystal structure. For example, levofloxacin itself has been crystallized in various forms, including hydrates and salts, each with unique crystallographic parameters. rsc.orgresearchgate.net
Table 2: Example Crystallographic Data (Hypothetical for this compound)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1560 |
| Z (molecules/unit cell) | 4 |
The solved crystal structure would reveal the intricate network of intermolecular interactions that stabilize the crystal packing. researchgate.net For this compound, hydrogen bonding would be a dominant feature. The amino groups of the diamine side chain and the carboxylic acid and ketone groups of the quinolone core are all potential hydrogen bond donors and acceptors. These interactions dictate how the molecules arrange themselves in the crystal, often forming one, two, or three-dimensional networks. researchgate.netdovepress.com Pi-pi stacking interactions between the aromatic rings of the fluoroquinolone systems are also a common feature in the crystal packing of related compounds. researchgate.net
The SCXRD data provides the precise conformation of the molecule as it exists in the crystal lattice, including bond lengths, bond angles, and torsion angles. rsc.org The analysis would define the conformation of the flexible diamine side chain and the puckering of the oxazine ring. acs.org Comparing this solid-state conformation with theoretical calculations can provide insights into the molecule's conformational preferences. rsc.org
Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Networks)
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions. nanoient.orgnih.gov
In the FT-IR spectrum of this compound, the disappearance of the broad O-H stretching vibration of the carboxylic acid (typically around 3443 cm⁻¹) and the shift of the C=O stretching frequency would be key indicators of the formation of a new derivative at the carboxylic acid site. mdpi.comproquest.com A new, distinct N-H stretching vibration would be expected to appear, confirming the presence of the diamine group. proquest.com The characteristic C=O stretch of the ketone group on the quinolone ring would still be present. mdpi.com
Table 3: Key FT-IR Vibrational Frequencies for Levofloxacin and a Hypothetical Diamine Derivative
| Functional Group | Levofloxacin (cm⁻¹) | This compound (Hypothetical, cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | ~3443 (broad) | Absent |
| N-H stretch (Amine) | Absent (in this region) | ~3300-3400 |
| C=O stretch (Carboxylic Acid) | ~1714 | Shifted or Absent |
| C=O stretch (Ketone) | ~1620 | ~1620 |
| C-N stretch | ~1208 | ~1208 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, helping to build a complete vibrational profile of the molecule.
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, and for providing structural information through fragmentation analysis. ontosight.aixml-journal.net
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, for example, C₁₅H₁₆FN₃O₄. pharmaffiliates.com
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentations would likely involve the loss of small molecules like CO₂ from the carboxylic acid moiety (if present) and characteristic cleavages of the diamine side chain and the piperazine-like ring. xml-journal.netnih.gov The fragmentation pathways help to confirm the connectivity of the atoms within the molecule. For instance, a prominent fragmentation route for levofloxacin involves the elimination of CO₂ from the molecular ion, followed by cleavage of the piperazine (B1678402) ring. xml-journal.net Similar patterns, with modifications due to the diamine group, would be expected.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy is indispensable for characterizing stereoisomers, a critical aspect for this compound, which possesses a chiral center at the C3 position of the oxazine ring and is designated as the (S)-enantiomer. These techniques are fundamental to confirming both the absolute configuration and the enantiomeric purity of the compound, ensuring that the contaminant's stereochemistry corresponds to that of the active pharmaceutical ingredient, Levofloxacin.
Detailed Research Findings:
The primary chiroptical methods used for the analysis of chiral compounds like Levofloxacin and its derivatives are optical rotation and circular dichroism (CD).
Optical Rotation: The measurement of specific rotation by polarimetry is a foundational technique to verify the absolute configuration of a chiral molecule. Levofloxacin, the parent (S)-isomer, exhibits a specific optical rotation, with reported values around -92° to -106° (at 20°C, measured in methanol). anujahealthcare.com Similarly, its hydrochloride salt has a specific rotation between -70.0° and -77.0° (c=0.3, 0.5M NaOH). glentham.com For this compound, a measurement of its specific rotation would be compared against a qualified reference standard. A result within a specified range would confirm the presence of the correct (S)-enantiomer. The dextrorotatory (+) sign would indicate the presence of the (R)-enantiomer, or dextrofloxacin, which is known to be significantly less active. unair.ac.id
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. It is a powerful tool for confirming enantiomeric purity. Research on fluoroquinolones demonstrates the utility of CD detection coupled with chromatography (UHPLC-CD). chromatographytoday.com In such studies, a racemic mixture, like Ofloxacin (B1677185) (which contains both Levofloxacin and its (R)-enantiomer), shows no CD signal because the equal and opposite signals from the two enantiomers cancel each other out. chromatographytoday.com Conversely, an enantiomerically pure sample like Levofloxacin produces a distinct CD spectrum, typically showing a negative absorption band. chromatographytoday.com
For this compound, the observation of a CD signal corresponding to the (S)-configuration would provide definitive proof of its enantiomeric identity and purity. The absence of a signal would suggest a racemic mixture, while a signal of the opposite sign would indicate the incorrect enantiomer. The interaction of Levofloxacin with biomolecules has also been studied using CD spectroscopy, which highlights changes in the secondary structure of proteins upon binding, further underscoring the technique's sensitivity to chiral environments. nih.govresearchgate.netnih.gov
The following table summarizes the application of chiroptical techniques for this compound.
| Technique | Parameter Measured | Purpose for this compound | Expected Observation for (S)-Isomer |
| Polarimetry | Specific Optical Rotation [α] | Confirmation of Absolute Configuration | A specific negative value, analogous to the parent compound Levofloxacin. |
| Circular Dichroism (CD) | Differential Absorption (ΔA) or Ellipticity (θ) | Confirmation of Enantiomeric Purity and Configuration | A distinct CD spectrum with characteristic positive or negative bands (e.g., negative absorption). chromatographytoday.com |
Computational and Theoretical Investigations of Levofloxacin Diamine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Parameters
No published studies were found that specifically detail the quantum chemical calculations (DFT, Ab Initio) for the electronic structure and reactivity parameters of Levofloxacin (B1675101) Diamine.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
There is no available data from FMO analysis, including HOMO-LUMO energy levels and the corresponding energy gap, for Levofloxacin Diamine.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping studies to identify the electrophilic and nucleophilic sites on this compound have not been reported in the reviewed literature.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Calculated values for global reactivity descriptors such as chemical hardness, softness, and electrophilicity index for this compound are not available.
Thermodynamic Parameters of Formation and Stability
The thermodynamic parameters (e.g., Gibbs free energy, enthalpy, and entropy of formation) that would describe the stability of this compound have not been documented in computational studies.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
No molecular dynamics simulation studies focusing on the conformational flexibility and solvent interactions of this compound were identified.
Solvation Shell Dynamics
Specific research into the solvation shell dynamics around the this compound molecule is not present in the available scientific literature.
Protonation and Deprotonation Mechanisms in Aqueous Environments
The behavior of levofloxacin in aqueous solutions is significantly influenced by its molecular structure, which allows for protonation and deprotonation at different pH levels. fip.org As an amphoteric compound, its solubility is pH-sensitive. fip.org Studies have shown that the solubility of levofloxacin increases as the pH of the medium decreases. fip.org This phenomenon is particularly evident in the pH range of 3.0 to 5.0. fip.org
The enhanced solubility in acidic conditions is attributed to the protonation of the piperazinyl group on the molecule. fip.org This protonation facilitates the formation of hydrogen bonds between the levofloxacin molecule and surrounding water molecules, thereby increasing its solubility. fip.org Quantum chemical evaluations have been employed to substantiate experimental findings regarding the protonation sites. researchgate.net These theoretical calculations help in understanding the relative stability of the zwitterionic and uncharged neutral forms of levofloxacin. researchgate.net In water, the zwitterionic form is slightly more stable, a stability in which hydrogen bonds play a crucial role. researchgate.net
The pKa values, which indicate the tendency of a molecule to donate a proton, are critical in understanding these mechanisms. While specific pKa values can vary slightly depending on experimental conditions, the piperazinyl moiety is a key site of protonation. fip.org A hypothesis suggests that the protonation and deprotonation processes in aqueous media are central to the interaction mechanisms of quinolones. sci-hub.se
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique widely used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of levofloxacin, in silico docking simulations are instrumental in predicting its binding mechanisms to bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, which are its primary targets. mdpi.comresearchgate.net These computational methods calculate the binding affinity, represented as free energy values (e.g., in kcal/mol), to estimate the strength of the interaction between levofloxacin and its target protein. mdpi.comresearchgate.net
These simulations are crucial for repositioning existing drugs for new therapeutic uses, such as exploring the anticancer potential of levofloxacin derivatives by studying their interactions with human topoisomerase II beta. rsc.orgnih.gov Docking studies have shown that levofloxacin and its derivatives can effectively bind to the active sites of these enzymes. nih.govnih.gov For instance, the binding of levofloxacin to E. coli DNA gyrase B has been visualized, showing its placement within a hydrophobic binding pocket. researchgate.net The results from these computational predictions often correlate well with in vitro experimental data, validating the in silico models. nih.govresearchgate.net
Binding Site Analysis and Interaction Modes
Binding site analysis provides detailed insights into the specific molecular interactions between a ligand, such as levofloxacin, and its protein target. These interactions are fundamental to the compound's biological activity. Molecular docking studies reveal that levofloxacin's binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. researchgate.netnih.gov
For example, when docked with DNA gyrase, levofloxacin is shown to interact with specific residues that are crucial for the enzyme's function. researchgate.netresearchgate.net The β-keto carboxylic acid moiety of the quinolone structure is considered essential for creating hydrogen bonding interactions with DNA bases. researchgate.net Similarly, in studies involving topoisomerase IV, docking experiments have identified the key amino acid residues involved in the binding of levofloxacin. nih.gov
The table below summarizes findings from various molecular docking studies, detailing the target proteins and the key interacting amino acid residues.
| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Source |
| E. coli DNA gyrase B | 4DUH | (Not specified) | Hydrophobic pocket | researchgate.net |
| Topoisomerase IV | (Not specified) | (Not specified) | Similar to native ligand | nih.gov |
| Lysozyme | (Not specified) | Asp52, Glu35, Tyr20, Arg14 | Hydrogen bonding | nih.gov |
| J.b. Urease | 6ZJA | Arg338, His248, Asn168, Ni601, Ni602 | Hydrogen bonding, Metal interaction | nih.gov |
These in silico analyses have confirmed that levofloxacin and its derivatives often occupy the same hydrophobic binding pocket as other known inhibitors, underscoring the validity of the docking predictions. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) prediction is a computational method used to determine how the chemical structure of a compound influences its biological activity. For levofloxacin and other fluoroquinolones, SAR studies are crucial for designing new derivatives with enhanced potency or altered activity spectra. researchgate.netproquest.com
Computational predictions, using software like PASS (Prediction of Activity Spectra for Substances), can forecast the biological activity of hypothetical levofloxacin derivatives. mdpi.comresearchgate.net These studies often involve sequentially modifying functional groups on the basic levofloxacin structure and calculating the resulting change in predicted activity. researchgate.net For instance, the carboxylic acid group at the C-3 position and the substituent at the N-1 position are known to be critical for antibacterial activity. researchgate.netimpactfactor.org The C-7 substituent, typically the piperazine (B1678402) ring, also has a major impact on the activity spectrum. researchgate.net
Key findings from in silico SAR predictions include:
The β-keto carboxylic acid moiety is vital for hydrogen bonding with DNA bases and is considered essential for activity. researchgate.net
Substituents at the N-1 and C-8 positions should be relatively small and lipophilic to enhance activity. researchgate.net
Modifications to the carboxylic acid group can reposition levofloxacin from an antibacterial to an anticancer agent. rsc.org
In silico analysis of various structural derivatives helps in identifying which parts of the molecule, such as the -COOH and -F groups, are critical contributors to the "structure-activity" relationship. researchgate.net
These predictive studies provide a rational basis for synthesizing new derivatives with potentially improved therapeutic profiles. proquest.com
Molecular Interactions and Mechanistic Studies in Vitro and Non Clinical Models
Investigation of Molecular Target Binding (e.g., DNA Gyrase, Topoisomerase IV)
Levofloxacin's primary mechanism of action involves the inhibition of two critical bacterial type IIA topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgpatsnap.commedchemexpress.com These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. patsnap.comresearchgate.net DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication and transcription, while topoisomerase IV is crucial for separating newly replicated chromosomes during cell division. patsnap.com
Levofloxacin (B1675101) functions by stabilizing the complex formed between these enzymes and the bacterial DNA. patsnap.comnih.gov This action traps the enzyme in a state where it is covalently linked to the DNA, which prevents the re-ligation of the DNA strands. patsnap.com The result is an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately leads to bactericidal effects. patsnap.com
Enzymatic inhibition assays quantify the potency of a compound against its target enzymes, typically reported as the 50% inhibitory concentration (IC₅₀). Studies have shown that levofloxacin's inhibitory activity can vary between DNA gyrase and topoisomerase IV, and this can differ depending on the bacterial species.
In Enterococcus faecalis, enzymatic analysis indicated that topoisomerase IV was more sensitive to inhibition by levofloxacin than DNA gyrase, with the IC₅₀ for DNA gyrase being higher than that for topoisomerase IV. nih.gov However, genetic studies of resistant mutants suggested that DNA gyrase is the primary target in this organism. nih.gov In contrast, for many quinolones, topoisomerase IV is the primary target in Gram-positive bacteria, while DNA gyrase is the main target in most Gram-negative bacteria. rsc.org
Derivatives and related compounds have also been studied. For instance, new benzothiazole-2,6-diamine scaffolds have been developed that show potent, balanced inhibition of both DNA gyrase and topoisomerase IV from E. coli and S. aureus. researchgate.net One such compound, designated 7a, demonstrated balanced dual-enzyme inhibition against E. coli enzymes and even more potent, balanced inhibition against the enzymes from S. aureus. acs.org
Table 1: In Vitro Inhibitory Activity of Levofloxacin and Related Compounds against Bacterial Topoisomerases
The interaction of levofloxacin with DNA is a key part of its mechanism. It binds to the enzyme-DNA complex, specifically at the interface between the protein and the DNA near the active site tyrosine residue. nih.gov This binding involves a non-catalytic magnesium ion bridged by water molecules, which facilitates the interaction. nih.gov
While the primary mechanism is the poisoning of the topoisomerase-DNA complex, some studies suggest fluoroquinolones may also interact directly with DNA. In the presence of Mg(II), levofloxacin has been observed to bind to the major and minor grooves of double-stranded DNA. uib.no At higher concentration ratios of levofloxacin to DNA, it has been shown to be capable of intercalating between central guanine-guanine (GpG) base steps. uib.no Other studies using techniques like UV-visible spectroscopy and viscometry have confirmed that synthesized organotin(IV) derivatives of levofloxacin interact with salmon sperm DNA via an intercalative mode. researchgate.net
Enzymatic Inhibition Assays (In Vitro)
Cellular Uptake and Efflux Mechanisms (In Vitro)
The effectiveness of an antibiotic is dependent not only on its interaction with its target but also on its ability to accumulate at the target site within the bacterial cell. This is governed by the balance between its uptake into the cell and its removal by efflux pumps. oup.com Gram-negative bacteria, in particular, possess an outer membrane that acts as a permeability barrier and are equipped with numerous efflux pumps that can expel antibiotics, contributing to both intrinsic and acquired resistance. oup.commdpi.com
A significant mechanism of resistance to levofloxacin, especially in Gram-negative bacteria like Pseudomonas aeruginosa, is the overexpression of multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Cell Division (RND) family. biorxiv.orgfrontiersin.org To counteract this, research has focused on developing Efflux Pump Inhibitors (EPIs), many of which are diamine-containing compounds. researchgate.netresearchgate.net
These diamine compounds function as potentiators of levofloxacin by inhibiting the efflux pumps. researchgate.net Phenylalanine arginine β-naphthylamide (PAβN), a well-studied dipeptide amide EPI, is a substrate for RND pumps and is thought to act as a competitive inhibitor, increasing the intracellular concentration of antibiotics like levofloxacin. frontiersin.org
More recent studies have focused on novel heterocyclic carboxamides containing a pentane (B18724) diamine side chain. researchgate.netnih.gov Compounds such as TXA01182 and TXA11114 (an indole (B1671886) carboxamide with a fluorine-substituted diamine sidechain) have been shown to strongly potentiate the activity of levofloxacin against P. aeruginosa. biorxiv.orgnih.govresearchgate.net These EPIs can restore the susceptibility of resistant strains by blocking the expulsion of levofloxacin, thereby lowering its Minimum Inhibitory Concentration (MIC). biorxiv.orgnih.gov For example, the addition of an EPI derivative, MC-04,124, reversed levofloxacin resistance in over a third of resistant clinical isolates of P. aeruginosa. asm.org Biophysical and genetic studies support that these diamine-containing EPIs work through efflux inhibition rather than by disrupting the bacterial membrane. biorxiv.orgresearchgate.net
In Vitro Biological Activity Evaluation in Model Systems (Excluding Clinical Efficacy)
The in vitro biological activity of levofloxacin, both alone and in combination with potentiators, is evaluated using standardized microbiological methods to determine its potency against specific bacterial strains.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. unair.ac.idfrontiersin.org
Levofloxacin demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.net For example, against Pasteurella multocida and Escherichia coli isolated from rabbits, levofloxacin showed MIC values ranging from 0.008-0.5 µg/mL and 0.008-0.03 µg/mL, respectively. nih.gov Against multidrug-resistant (MDR) clinical isolates, MICs for Staphylococcus aureus ranged from 0.2 to >0.5 µg/mL, while for P. aeruginosa they were significantly higher, ranging from 0.7 to >8.0 µg/mL. unair.ac.id
The utility of diamine-containing EPIs is clearly demonstrated by their ability to lower the MIC of levofloxacin against resistant strains. For instance, the EPI TXA11114 potentiated the levofloxacin MIC by ≥ 8-fold in 90% of MDR P. aeruginosa isolates. biorxiv.org Similarly, TXA01182, at a concentration of 6.25 µg/mL, showed an 8-fold potentiation of levofloxacin against wild-type P. aeruginosa. nih.gov This synergistic effect highlights the potential of combining levofloxacin with diamine-based EPIs to overcome efflux-mediated resistance.
Table 2: In Vitro Antimicrobial Activity of Levofloxacin Against Various Bacterial Strains
Antifungal Activity Assessment
The modification of the levofloxacin structure has been a strategy to develop new derivatives with enhanced antimicrobial properties, including antifungal activity. proquest.com
Derivatives and their Activity: The introduction of heterocyclic moieties, such as 2-aminobenzotriazole (B159556) and 5-amino-2-mercapto-1,3,4-thiadiazole, to the carboxylic acid group of levofloxacin has yielded derivatives with significant antifungal activity. proquest.com These new compounds were tested in vitro against Aspergillus Spp. and Candida Spp. using the well diffusion method. proquest.com While showing promising results against Aspergillus Spp., the derivatives exhibited lower activity against Candida species. proquest.com
Metal Complexes: The synthesis of mixed-ligand complexes of levofloxacin with metal ions like Ni(II) and Cu(II) has also been explored. researchgate.net These metal complexes demonstrated notable in vitro antifungal activity against a variety of fungi. researchgate.net Ternary complexes with first-row transition metals and 1,10-phenanthroline (B135089) have also shown appreciable antifungal activity against species such as Nigrospora oryzae, Aspergillus niger, and Candida albicans. researchgate.net
Peptide Conjugates: Conjugation of levofloxacin with the cell-penetrating peptide transportan (B13913244) 10 (TP10-NH2) has resulted in compounds with in vitro antifungal activity against pathogenic yeasts of the Candida genus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 100 µM. mdpi.com
Mechanism of Action: Like other fluoroquinolones, levofloxacin and its derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.comdrugbank.comwikipedia.org While their primary targets are bacterial, studies have shown they can also inhibit eukaryotic DNA topoisomerases I and II, although at much higher concentrations. mdpi.com The antifungal mechanism may also involve the inhibition of ergosterol (B1671047) biosynthesis, leading to altered fungal cell membrane permeability. mdpi.com
Table 1: Antifungal Activity of Levofloxacin Derivatives
| Derivative/Complex | Fungal Species | Activity | Reference |
| Levofloxacin-2-aminobenzotriazole | Aspergillus Spp. | Significant | proquest.com |
| Levofloxacin-5-amino-2-mercapto-1,3,4-thiadiazole | Aspergillus Spp. | Significant | proquest.com |
| Levofloxacin-2-aminobenzotriazole | Candida Spp. | Lower activity | proquest.com |
| Levofloxacin-5-amino-2-mercapto-1,3,4-thiadiazole | Candida Spp. | Lower activity | proquest.com |
| Ni(II) and Cu(II) mixed-ligand complexes | Various fungi | Remarkable efficiency | researchgate.net |
| Ternary complexes with 1,10-phenanthroline | Nigrospora oryzae, Aspergillus niger, Candida albicans | Appreciable activity | researchgate.net |
| Levofloxacin-TP10-NH2 conjugate | Candida genus | MIC: 6.25–100 µM | mdpi.com |
Cytotoxicity Evaluation in Specific Cell Lines (Non-Clinical)
Levofloxacin and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Thionated Derivatives: Novel thionated derivatives of levofloxacin have demonstrated cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line, with IC50 values around 100 µM. nih.govresearchgate.net The cytotoxicity of these derivatives was significantly enhanced when combined with doxorubicin. nih.gov Further studies on thionated levofloxacin derivatives showed cytotoxic activity against PC-3 (prostate cancer), MCF-7 (breast cancer), Caco-2 (colorectal adenocarcinoma), H69, and H69AR (small cell lung cancer) cell lines. nih.gov One particular thionated derivative exhibited the most potent cytotoxic effect against the PC-3 cell line, with an IC50 value of 3.58 µM. nih.gov
Derivatization of Carboxylic Acid: A series of levofloxacin-based compounds synthesized by derivatizing the carboxylic acid functionality showed promising cytotoxic activity against human breast cancer (MCF-7), human liver cancer (Hep3B), and leukemia (L-SR) cell lines. rsc.org For instance, one compound displayed high inhibitory activity against the MCF-7 cell line with an IC50 of 1.4 µM, compared to levofloxacin's IC50 of 2.79 µM. rsc.org Several derivatives exhibited potent cytotoxic activity against the Hep3B cell line, with IC50 values ranging from 0.43 to 8.79 µM. rsc.org
Metal Complexes: Mixed Cu(II)/Co(II) levofloxacin-bipyridyl complexes have shown remarkably good and selective cytotoxic activity towards A498 (kidney), HeLa (cervical), and HepG2 (hepatoma) cancer cell lines. researchgate.net Zinc levofloxacin mixed complexes also demonstrated a decrease in the proliferation rate and viability of MCF-7 cells. researchgate.net
Erythrocyte Cytotoxicity: Therapeutic doses of levofloxacin have been shown to induce cell shrinkage, phosphatidylserine (B164497) externalization, and hemolysis in erythrocytes, indicating a cytotoxic effect on red blood cells. aboutscience.eu
Table 2: Cytotoxicity of Levofloxacin Derivatives in Cancer Cell Lines
| Derivative/Complex | Cell Line | IC50 Value (µM) | Reference |
| Thionated Levofloxacin Derivative | A549 (NSCLC) | ~100 | nih.govresearchgate.net |
| Thionated Levofloxacin Derivative | PC-3 (Prostate) | 3.58 | nih.gov |
| Levofloxacin Carboxylic Acid Derivative | MCF-7 (Breast) | 1.4 | rsc.org |
| Levofloxacin Carboxylic Acid Derivative | Hep3B (Liver) | 0.43 - 8.79 | rsc.org |
| Levofloxacin Carboxylic Acid Derivative | L-SR (Leukemia) | 0.96 | rsc.org |
| Cu(II)/Co(II) Levofloxacin-Bipyridyl Complex | A498 (Kidney), HeLa (Cervical), HepG2 (Hepatoma) | Good and selective activity | researchgate.net |
Antioxidant Activity Profiling
Levofloxacin and its derivatives have been shown to possess antioxidant properties.
Thionated Derivatives: In a DPPH assay, a thionated levofloxacin derivative demonstrated the highest antioxidant activity among the tested compounds, with approximately 35% scavenging activity compared to ascorbic acid. nih.gov
Metal Complexes: Novel Ni(II) and Cu(II) mixed-ligand complexes of levofloxacin showed remarkable antioxidant effects in the DPPH test, outperforming the free ligand. researchgate.net
Derivatives with Heterocyclic Moieties: The modification of levofloxacin with heterocyclic derivatives, such as thiazolidin-4-one and oxazolidine-5-one, resulted in compounds with higher antioxidant capacities than ascorbic acid. Similarly, derivatives containing a 1,2,4-triazole (B32235) moiety also exhibited varying levels of antioxidant activity. ajchem-a.com
In Vivo Studies: In a study on patients receiving fluoroquinolone therapy, levofloxacin was found to induce the production of reactive oxygen species, leading to a decrease in plasma antioxidant status by 50.5% on the fifth day of treatment. researchgate.net This suggests that while some derivatives exhibit antioxidant activity in vitro, the parent compound can induce oxidative stress in vivo. researchgate.net
Table 3: Antioxidant Activity of Levofloxacin and its Derivatives
| Compound/Derivative | Assay/Model | Finding | Reference |
| Thionated Levofloxacin Derivative | DPPH assay | ~35% scavenging activity | nih.gov |
| Ni(II) and Cu(II) mixed-ligand complexes | DPPH test | Outperformed free ligand | researchgate.net |
| Thiazolidin-4-one and Oxazolidine-5-one derivatives | In vitro evaluation | Higher antioxidant capacity than ascorbic acid | |
| 1,2,4-Triazole derivatives | In vitro evaluation | Varying levels of antioxidant activity | ajchem-a.com |
| Levofloxacin (in patients) | Plasma antioxidant status | 50.5% decrease after 5 days | researchgate.net |
Mechanistic Insights into Biological Action at the Molecular Level (e.g., ROS Generation)
The biological activities of levofloxacin and its derivatives are linked to their interactions at the molecular level, including the generation of reactive oxygen species (ROS).
ROS Generation and Oxidative Stress: Levofloxacin has been shown to induce oxidative stress by increasing the levels of ROS, such as mitochondrial superoxide (B77818) and hydrogen peroxide, in vitro. toku-e.com This can lead to mitochondrial dysfunction and inhibition of the mitochondrial electron transport chain. toku-e.com In patients, levofloxacin treatment has been associated with a significant and gradual elevation of lipid peroxide levels, indicating cell damage due to increased ROS. researchgate.net The generation of ROS is considered a major factor in the post-antibiotic effect of fluoroquinolones. nih.gov
Inhibition of Topoisomerases: The primary mechanism of action for fluoroquinolones like levofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comdrugbank.comwikipedia.orgtoku-e.com This inhibition blocks DNA replication and leads to bacterial cell death. drugbank.comtoku-e.com Derivatives have been designed to target human topoisomerase II, suggesting a mechanism for their anticancer effects. rsc.org
Aldehyde Dehydrogenase (ALDH) Inhibition: Thionated levofloxacin derivatives have shown the ability to inhibit ALDH enzymes. nih.gov This inhibition may contribute to their cytotoxic effects, as ALDH enzymes are involved in cellular detoxification and resistance to chemotherapy. nih.gov
Coordination Chemistry and Material Science Applications of Levofloxacin Diamine
Design and Synthesis of Metal Complexes with Levofloxacin (B1675101) as a Ligand
The design of metal complexes with levofloxacin is centered on its function as a bidentate ligand. researchgate.net Levofloxacin typically coordinates to metal ions through the oxygen atoms of the deprotonated carboxylate group and the adjacent pyridone carbonyl group, forming a stable six-membered chelate ring. researchgate.netresearchgate.net The synthesis of these complexes is generally straightforward, often involving the reaction of levofloxacin with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol, under reflux. mdpi.com The reaction conditions can be adjusted to control the stoichiometry and final structure of the complex.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Sn(IV))
A variety of transition metal complexes with levofloxacin have been synthesized and characterized.
Copper (II) Complexes: Cu(II) complexes of levofloxacin are widely studied. They are often prepared by reacting a copper salt, like copper(II) chloride or copper(II) sulfate, with levofloxacin. researchgate.netrsc.org In many instances, secondary ligands, such as 1,10-phenanthroline (B135089) or 2,2'-dipyridylamine, are introduced to form ternary or mixed-ligand complexes, which can modify the coordination geometry and properties of the final compound. rsc.org
Tin (IV) Complexes: Organotin(IV) complexes of levofloxacin have also been successfully synthesized. These are typically prepared by reacting levofloxacin with di- or tri-organotin(IV) chlorides (e.g., diphenyltin (B89523) dichloride, tributyltin chloride) under reflux in methanol. mdpi.comscholarsportal.info The resulting complexes demonstrate the versatility of levofloxacin in coordinating with main group metals in higher oxidation states. mdpi.com
Characterization of Coordination Compounds (e.g., stoichiometry, geometry)
The characterization of these metal complexes is crucial for understanding their structure and properties. Elemental analysis, along with spectroscopic and magnetic studies, helps to determine the stoichiometry and coordination geometry.
Levofloxacin typically acts as a monoanionic bidentate ligand after the deprotonation of its carboxylic acid group. researchgate.net For divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II), a common stoichiometry is 1:2 (Metal:Ligand), often with coordinated water molecules, resulting in general formulas like [M(Levo)₂(H₂O)₂]. researchgate.netresearchgate.net In mixed-ligand systems, a 1:1:1 (Metal:Levofloxacin:Secondary Ligand) ratio is frequently observed. researchgate.net For organotin(IV) complexes, stoichiometries of 1:2 (R₂SnCl₂:Levo) or 1:1 (R₃SnCl:Levo) are reported. mdpi.comscholarsportal.info
The geometry of the complexes varies depending on the metal ion and the presence of other ligands.
| Metal Ion | Typical Geometry | Reference |
| Cu(II) | Distorted Square-Pyramidal or Octahedral | researchgate.netrsc.org |
| Ni(II) | Octahedral | researchgate.netresearchgate.net |
| Co(II) | Octahedral | researchgate.netresearchgate.net |
| Zn(II) | Octahedral | researchgate.netufv.br |
| Sn(IV) | Trigonal Bipyramidal (for R₃SnL) or Octahedral (for R₂SnL₂) | scholarsportal.inforsc.org |
These geometries are proposed based on a combination of analytical techniques discussed in the following sections.
Advanced Characterization of Metal Complexes
To gain deeper insight into the electronic structure and redox behavior of levofloxacin metal complexes, advanced characterization techniques are employed.
Electronic Spectroscopy and Magnetic Susceptibility
Electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility measurements are powerful tools for elucidating the coordination environment of the metal ions.
The UV-Vis spectra of the free levofloxacin ligand show characteristic absorption bands due to π-π* and n-π* transitions within the aromatic and quinolone rings. Upon complexation, these bands may shift, and new bands often appear in the visible region. These new bands are typically assigned to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. acs.org The position and intensity of these d-d transitions are indicative of the coordination geometry around the metal center. For example, Co(II) complexes often display bands in the 550–650 nm range, which are characteristic of octahedral geometry. researchgate.net
Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which helps in determining the oxidation state and the geometry (e.g., high-spin vs. low-spin, octahedral vs. tetrahedral).
| Complex Type | Magnetic Moment (μ_eff) in B.M. | Inferred Geometry | Reference |
| Co(II)-Levofloxacin | ~4.95 | Octahedral | researchgate.net |
| Ni(II)-Levofloxacin | ~3.18 | Octahedral | researchgate.net |
| Cu(II)-Levofloxacin | ~1.98 | Octahedral | researchgate.net |
| Fe(II)-Levofloxacin | ~5.35 | Octahedral | researchgate.net |
Note: B.M. stands for Bohr Magneton.
Electrochemical Properties of Complexes
Cyclic voltammetry (CV) is utilized to investigate the redox properties of the levofloxacin metal complexes. These studies can reveal information about the stability of different oxidation states of the metal ion within the complex and the potential for electron transfer reactions.
The electrochemical behavior of levofloxacin itself has been studied, showing an oxidation peak that can be used for its detection. xmu.edu.cn When incorporated into a metal complex, the redox potentials can be significantly altered. CV studies on metal complexes with ligands similar to levofloxacin have shown quasi-reversible or reversible redox reactions centered on the metal ion (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II) couples). d-nb.infonih.gov For instance, studies on organotin(IV) complexes of levofloxacin have used cyclic voltammetry to investigate their interaction with DNA, suggesting an intercalative binding mode. scholarsportal.info The electrochemical studies of Mn(II) and Zn(II) complexes with related Schiff base ligands have been performed in a Tris-HCl buffer solution to understand their redox behavior in a biologically relevant medium. acs.org The specific redox potentials are highly dependent on the coordination environment, including the central metal and any co-ligands.
Supramolecular Assembly and Self-Assembled Structures
The solid-state structures of levofloxacin and its metal complexes are often governed by a network of non-covalent interactions, leading to the formation of intricate supramolecular assemblies. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
Crystal structure analyses of levofloxacin-derived compounds reveal that hydrogen bonds, particularly N-H···O and O-H···N interactions, play a critical role in stabilizing the crystal packing. researchgate.net In a cocrystal of levofloxacin with nicotinic acid, the supramolecular structure is primarily controlled by O-H···N and C-H···O intermolecular hydrogen bonds. researchgate.net
Furthermore, levofloxacin can participate in the formation of self-assembled structures like supramolecular gels. It has been shown that levofloxacin hydrochloride can be loaded into gels formed by low molecular weight gelators, where the assembly is driven by non-covalent forces. oalib.com These organized structures highlight the potential of levofloxacin and its derivatives as building blocks in materials science.
Investigation of Corrosion Inhibition Properties
The structural characteristics of Levofloxacin, notably the presence of heteroatoms (nitrogen, oxygen, and fluorine) and multiple π-systems, make it a candidate for investigation as a corrosion inhibitor for various metals and alloys. nih.gov Research in this area focuses on understanding its efficacy in preventing the degradation of metals, particularly steel, in corrosive environments, such as acidic solutions. icm.edu.plresearchgate.net The mechanism of inhibition is generally attributed to the adsorption of the Levofloxacin molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. nih.govicm.edu.pl
Studies have employed various techniques to evaluate the corrosion inhibition properties of Levofloxacin. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are common electrochemical methods used, alongside gravimetric (weight loss) measurements. nih.govresearchgate.net These studies consistently show that the inhibition efficiency (IE) of Levofloxacin increases with its concentration in the corrosive medium. icm.edu.plresearchgate.net For instance, research on carbon steel in a 2 M HCl solution demonstrated a significant decrease in the corrosion current (Icorr) and an increase in inhibition efficiency as the concentration of Levofloxacin was raised. icm.edu.pl Similarly, a study on mild steel in 0.5 M HCl found that inhibition efficiency increased with inhibitor concentration but decreased with a rise in temperature. researchgate.net
The nature of Levofloxacin's interaction with the metal surface has been characterized as a mixed-type inhibition, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. icm.edu.pl However, some studies classify it as a predominantly anodic inhibitor, as the shift in corrosion potential is more than 85 mV. researchgate.net The adsorption process, which is fundamental to the inhibition action, has been found to follow the Langmuir adsorption isotherm. icm.edu.plresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. The mechanism of adsorption is considered to involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal. icm.edu.pl
The effectiveness of Levofloxacin as a corrosion inhibitor for carbon steel in acidic media is summarized in the following table, which presents data from potentiodynamic polarization measurements.
Table 1: Electrochemical Parameters for Carbon Steel in 2 M HCl with Levofloxacin
| Inhibitor Concentration (ppm) | Corrosion Current (Icorr) (µA/cm²) | Inhibition Efficiency (% IE) |
|---|---|---|
| 0 (Blank) | 630 | - |
| 200 | 110 | 82.5 |
| 300 | 80 | 87.3 |
| 400 | 70 | 88.9 |
| 500 | 60 | 90.5 |
Data derived from experimental studies on carbon steel in 2 M HCl solution. icm.edu.plscielo.org.za
Theoretical Frameworks for Predicting Complexation Behavior
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding and predicting the complexation and corrosion inhibition behavior of molecules like Levofloxacin at an electronic level. journalresearchijf.comekb.eg These theoretical studies complement experimental findings by elucidating the relationship between molecular structure and inhibitive action. icm.edu.pl Key parameters calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and dipole moment (μ), offer insights into the reactivity and adsorption potential of the inhibitor molecule. icm.edu.pljournalresearchijf.com
A high EHOMO value is associated with a molecule's tendency to donate electrons to an appropriate acceptor with low-energy empty orbitals, such as the d-orbitals of a metal. researchgate.net Conversely, a low ELUMO value indicates a greater ability to accept electrons from a metal surface. researchgate.net The energy gap (ΔE) is a crucial parameter for assessing the stability of the formed inhibitor-metal complex; a smaller ΔE suggests higher reactivity and thus better inhibition efficiency. researchgate.net The dipole moment (μ) also plays a role, with a larger value potentially favoring the accumulation of the inhibitor on the metal surface. icm.edu.pl
For Levofloxacin, DFT calculations have shown that its inhibitive properties are linked to these quantum chemical parameters. icm.edu.pl The molecule's structure, rich in electron-donating groups (like the piperazinyl group and oxygen atoms of the carboxyl and pyridone moieties), results in a high EHOMO, facilitating adsorption onto the metal surface. researchgate.netresearchgate.net The distribution of these frontier molecular orbitals (HOMO and LUMO) is often concentrated around the quinolone ring and the piperazine (B1678402) moiety, identifying these as the active sites for interaction and charge transfer with the metal. journalresearchijf.com
Theoretical studies have also been used to compare the potential efficacy of Levofloxacin with its derivatives. For example, a comparative study with a synthesized amide derivative of Levofloxacin showed that the derivative (P2) was a better inhibitor than the parent Levofloxacin (P1). researchgate.net This was supported by DFT calculations, which revealed that P2 had a lower energy gap, lower ionization potential, and lower hardness compared to P1, all of which are indicative of enhanced inhibition performance. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for Levofloxacin and a Derivative
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Levofloxacin (P1) | -8.962 | -0.141 | 8.821 |
| Levofloxacin Amide Derivative (P2) | -8.765 | -0.223 | 8.542 |
Data derived from theoretical studies. researchgate.net
These theoretical frameworks are instrumental not only for explaining experimental observations but also for the rational design of new, more effective corrosion inhibitors and complexing agents based on the Levofloxacin scaffold. mdpi.comcyberleninka.ru
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Levofloxacin |
| Levofloxacin Diamine |
| Carbon |
| Chlorine |
| Fluorine |
| Hydrogen |
| Nitrogen |
| Oxygen |
| Tin |
| 8-hydroxyquinoline |
| 1,10-phenanthroline |
| Iron |
| Nickel |
| Copper |
| Zirconium |
Advanced Analytical Methodologies for Detection and Quantification of Levofloxacin Diamine
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of levofloxacin (B1675101) and its related substances, including the diamine impurity. ontosight.aicaribjscitech.com The development of a robust HPLC method is crucial for separating the diamine impurity from the active pharmaceutical ingredient (API) and other potential impurities. nih.gov
Method development often begins with leveraging existing monographs, such as those in the United States Pharmacopoeia (USP), which may list known impurities like the diamine derivative. caribjscitech.com However, research frequently aims to develop simpler or more comprehensive methods that can separate a wider range of impurities, including those that may form under various storage and stress conditions. caribjscitech.com The process involves a systematic optimization of chromatographic conditions. A common approach is reversed-phase HPLC, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. caribjscitech.comunja.ac.id
Key parameters that are optimized during method development include the mobile phase composition (e.g., the ratio of an aqueous buffer to an organic modifier like methanol (B129727) or acetonitrile), the pH of the buffer, the type of stationary phase, column temperature, flow rate, and the detection wavelength. caribjscitech.comunja.ac.id For instance, a mobile phase consisting of a buffer (such as ammonium (B1175870) acetate (B1210297) or sodium dihydrogen orthophosphate) and methanol is frequently employed. caribjscitech.comnih.gov The detection wavelength is typically set around 294 nm or 340 nm to achieve optimal response for levofloxacin and its impurities. caribjscitech.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS-3V C18 (250 x 4.6mm, 5µ) | caribjscitech.com |
| Mobile Phase | Buffer (Ammonium acetate, Cupric sulphate, L-Isoleucine) and Methanol (70:30 v/v) | caribjscitech.com |
| Flow Rate | 0.7 ml/min | caribjscitech.com |
| Column Temperature | 42°C | caribjscitech.com |
| Detection Wavelength | 340 nm | caribjscitech.com |
| Injection Volume | 25 µL | caribjscitech.com |
Once an HPLC method is developed, it must be validated in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.govsphinxsai.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijrpns.com For levofloxacin diamine, this means the chromatographic peak for the impurity should be well-resolved from the levofloxacin peak and other related substances. nih.gov Forced degradation studies are often performed to demonstrate specificity, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products. nih.gov
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. unja.ac.idnih.gov This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r) of the calibration curve, which should ideally be ≥ 0.999. nih.govijrpns.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. sphinxsai.com LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is determined at a ratio of 10:1. sphinxsai.com These parameters are critical for ensuring that trace levels of the this compound impurity can be controlled.
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. sphinxsai.comijrpns.com It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are typically expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., not more than 2.0%). ijrpns.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. ijrpns.com It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix and the percentage of the analyte recovered is calculated. caribjscitech.com Recovery values are typically expected to be within a range of 98.0% to 102.0%. caribjscitech.com
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r) | ≥ 0.999 | nih.govijrpns.com |
| Precision (%RSD) | ≤ 2.0% | ijrpns.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | caribjscitech.com |
| LOD (Signal-to-Noise Ratio) | ~3:1 | sphinxsai.com |
| LOQ (Signal-to-Noise Ratio) | ~10:1 | sphinxsai.com |
Levofloxacin is the levorotatory (S)-enantiomer of ofloxacin (B1677185). caribjscitech.com Consequently, the this compound impurity is also a chiral molecule. Since different enantiomers can have different pharmacological and toxicological profiles, it is sometimes necessary to separate and quantify the enantiomers of an impurity. Chiral HPLC is the technique of choice for this purpose.
Enantiomeric separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.netresearchgate.net
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material. For instance, a Chiralpak IC column has been successfully used to separate the enantiomers of levofloxacin using a mobile phase of n-hexane and isopropyl alcohol. researchgate.net A resolution value of greater than three between the enantiomers indicates a good separation. researchgate.net
Chiral Mobile Phase Additives: In this approach, a chiral selector (e.g., L-leucine and copper sulfate) is added to the mobile phase. nih.govresearchgate.net This forms transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column (e.g., a C18 column). nih.govresearchgate.net This ligand-exchange chromatography method has been shown to provide baseline separation of levofloxacin enantiomers. nih.gov
The validation of a chiral HPLC method follows the same principles as for achiral methods, focusing on the quantification of the undesired enantiomer. researchgate.net
Method Validation (Specificity, Linearity, LOD/LOQ, Precision, Accuracy)
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. thermofisher.com While less common than HPLC for analyzing fluoroquinolones due to their low volatility and thermal lability, GC-MS can be employed, particularly after a chemical derivatization step. jfda-online.combibliotekanauki.pl
For a compound like this compound, which contains polar functional groups (carboxylic acid and amines), derivatization is essential to increase its volatility and thermal stability. jfda-online.com Common derivatization techniques include silylation or acylation, which convert the polar -COOH, -NH, and -OH groups into less polar, more volatile derivatives. jfda-online.com For example, trimethylsilyl (B98337) (TMS) derivatives can be formed, which are amenable to GC analysis. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and polarity on a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. mdpi.com For quantitative analysis, the MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity by monitoring only specific ions characteristic of the target analyte. sigmaaldrich.com
While specific GC-MS methods for this compound are not widely published, the general principles of GC-MS for pharmaceutical impurity analysis are well-established and applicable. bibliotekanauki.plmdpi.com The technique's high sensitivity and specificity make it suitable for trace-level detection and structural confirmation of impurities. bibliotekanauki.pl
Spectrofluorimetric Techniques for Trace Analysis
Spectrofluorimetry is a highly sensitive analytical technique based on the fluorescence properties of certain molecules. nih.gov Fluoroquinolones, including levofloxacin, are naturally fluorescent due to their aromatic ring system, making this technique suitable for their analysis. nih.govresearchgate.net The this compound impurity, retaining the core fluorophore structure of levofloxacin, is also expected to be fluorescent.
This method involves exciting the molecule at a specific wavelength (λexc) and measuring the emitted light at a longer wavelength (λem). nih.gov For levofloxacin, excitation and emission wavelengths are typically around 292 nm and 494 nm, respectively. nih.govresearchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis.
The sensitivity of spectrofluorimetry makes it particularly useful for trace analysis, with detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov The method's sensitivity can be further enhanced by using micelle-forming agents, such as sodium dodecyl sulphate (SDS), which can increase the quantum yield of fluorescence. nih.govresearchgate.net While reported methods often focus on the parent drug in various matrices, the principles are directly applicable to the trace analysis of the diamine impurity, provided that its fluorescence characteristics are sufficiently distinct or that it can be chromatographically separated prior to detection. nih.govresearchgate.net
Capillary Electrophoresis (CE) and Related Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. psu.edu It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. europeanpharmaceuticalreview.com Various modes of CE, such as capillary zone electrophoresis (CZE), can be applied to the analysis of ionizable compounds like levofloxacin and its impurities. europeanpharmaceuticalreview.com
In CE, analytes are separated within a narrow-bore fused-silica capillary filled with an electrolyte buffer. psu.edu The separation is based on differences in the charge-to-size ratio of the analytes. europeanpharmaceuticalreview.com A novel method using CE with electrochemiluminescence (ECL) detection has been developed for the determination of levofloxacin, demonstrating the high sensitivity of this approach with limits of detection in the nanomolar range. nih.gov
CE methods have been successfully used for the analysis of various antibiotics, including fluoroquinolones, for quantification and impurity profiling. nih.gov The technique's high resolving power makes it suitable for separating closely related compounds, such as the this compound impurity from the parent drug. The development of a CE method would involve optimizing parameters like the buffer composition, pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov
Application in Impurity Profiling and Control (Academic Focus on Analytical Chemistry)
The analytical methods described above are fundamental tools in the field of pharmaceutical analysis for impurity profiling and control. ontosight.ai From an academic analytical chemistry perspective, the goal is not only to quantify a known impurity but also to identify, characterize, and control any potential unknown impurities that may arise during synthesis or degradation. ontosight.ainih.gov
Impurity profiling is the comprehensive process of identifying and quantifying all impurities in a drug substance. ontosight.ai Techniques like HPLC coupled with mass spectrometry (HPLC-MS) are invaluable for this purpose. ontosight.ai While HPLC with UV detection can quantify the impurities, MS provides the structural information needed for their identification. ontosight.ai The diamine derivative is a significant impurity that is closely monitored. ontosight.ai
The control of impurities is a critical aspect of ensuring pharmaceutical quality. ontosight.ai Regulatory bodies provide strict guidelines on the limits of impurities in drug products. ontosight.ai The development and validation of sensitive, specific, and accurate analytical methods are therefore essential to demonstrate that the levels of impurities, such as this compound, are below these established safety thresholds. ontosight.aiveeprho.com This ensures the quality, safety, and efficacy of the final pharmaceutical product. ontosight.ai
Future Research Directions and Translational Perspectives Non Clinical
Rational Design of Next-Generation Levofloxacin (B1675101) Diamine Derivatives with Enhanced Properties
The rational design of new Levofloxacin derivatives is a key area of research focused on enhancing therapeutic properties and overcoming challenges like antimicrobial resistance. The core strategy involves modifying the levofloxacin structure, particularly at the C-7 and C-3 positions, to improve biological activity. researchgate.netnih.gov The C-7 substituent is considered a crucial domain for drug-enzyme interactions, influencing the spectrum and selectivity of quinolone molecules. researchgate.netd-nb.info
Research has shown that introducing different basic substituents at the C-10 position (equivalent to the C-7 position in the general quinolone structure) in place of the N-methylpiperazinyl group can significantly alter antimycobacterial activity. asm.org For instance, the synthesis of derivatives with a 3-aminopyrrolidinyl group, and its subsequent mono- and di-methylation, led to increased activity against Mycobacterium avium and M. intracellulare. asm.org This suggests that modifications increasing the lipophilicity of the analogues can contribute to enhanced potency, though it is not the sole determining factor. asm.org
Further studies have involved creating N-substituted analogs by reacting N-desmethyl levofloxacin with various moieties. researchgate.net For example, derivatives bearing a functionalized thienylethyl moiety on the piperazine (B1678402) ring have shown significant activity against Gram-positive bacteria, with some oxime derivatives demonstrating potency 5-25 times greater than N-desmethyl levofloxacin. researchgate.netd-nb.info Similarly, the synthesis of C10 non-basic, block-substituted levofloxacin core-based derivatives has yielded compounds with superior antibacterial activity against resistant strains like MRSA and penicillin-resistant Streptococcus pneumoniae when compared to existing fluoroquinolones. nih.gov These findings underscore the potential of targeted chemical modifications to generate next-generation antimicrobial agents.
| Derivative Type | Modification Site | Target Pathogen | Observed Activity Enhancement | Reference |
|---|---|---|---|---|
| Oxime derivatives (6e, 6h, 6i) | C-7 Piperazine Ring | Gram-positive bacteria | 5-25 times better than N-desmethyl levofloxacin; equal or better than levofloxacin. | researchgate.netd-nb.info |
| (S)-9-fluoro-10-(4-hydroxypiperidin-1-yl)-3-methyl-7-oxo-3,7-dihydro-2H- Current time information in Bangalore, IN.derpharmachemica.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid L-arginine tetrahydrate | C-10 Position | MRSA, Penicillin-resistant S. pneumoniae | Superior activity compared to ciprofloxacin, levofloxacin, and moxifloxacin (B1663623). | nih.gov |
| 2,8-diazabicyclo[4.3.0]nonanyl derivative (Compound VII) | C-10 Position | Mycobacterium species | 4 to 32-fold more potent than levofloxacin. | asm.org |
Exploration of Novel Therapeutic Avenues Beyond Traditional Antimicrobial Targets (e.g., Anti-cancer Leads in vitro)
A highly promising area of future research is the repositioning of levofloxacin-based compounds as anticancer agents. rsc.orgrsc.org Structural modifications, particularly at the C-3 carboxylic acid group, can convert the antibacterial fluoroquinolone framework into a potent cytotoxic agent. nih.govrsc.org It has been reported that replacing this carboxylic group with heterocyclic rings, hydrazones, or Mannich bases is a promising strategy for developing novel anticancer drugs. rsc.org
Numerous studies have demonstrated the in vitro efficacy of new levofloxacin derivatives against various cancer cell lines. For example, a series of levofloxacin carboxamides containing a 5-substituted-1,3,4-thiadiazole residue showed significant activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cells. nih.gov Notably, the 3-chloro- and 4-fluoro-benzyl derivatives (11b and 11h) exhibited IC₅₀ values as low as 1.69-4.76 μM, making them as potent or even more potent than the standard chemotherapy drug doxorubicin. nih.gov
Another study focused on synthesizing levofloxacin-based compounds that target topoisomerase II beta (Topo2β), an enzyme involved in cell proliferation. rsc.orgrsc.org One such derivative, compound 5, displayed a high inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ of 1.4 μM, while showing significantly lesser effect on the normal breast cell line MCF-10a (IC₅₀ = 30.40 μM). rsc.orgrsc.org These derivatives often induce apoptosis and can arrest the cell cycle, showcasing a mechanism of action suitable for cancer therapy. nih.govrsc.org
| Derivative | MCF-7 (Breast) | A549 (Lung) | SKOV3 (Ovarian) | Hep3B (Liver) | Reference |
|---|---|---|---|---|---|
| Levofloxacin (parent drug) | >100 | >100 | >100 | >100 | nih.govmdpi.com |
| Derivative 11b (3-chloro-benzyl) | 1.69 | 4.76 | 3.94 | - | nih.gov |
| Derivative 11h (4-fluoro-benzyl) | 2.01 | 3.88 | 2.59 | - | nih.gov |
| Derivative 5 (Topo2β inhibitor) | 1.4 | - | - | 3.77 | rsc.orgrsc.org |
| Derivative 3c (Topo2β inhibitor) | - | - | - | 0.43 | rsc.org |
Development of Advanced Materials Incorporating Levofloxacin Diamine Moieties
The unique chemical structure of levofloxacin and its derivatives is being leveraged in materials science to create advanced functional materials. Research has demonstrated the incorporation of levofloxacin into various matrices to impart specific properties.
One application is in the stabilization of polymers. New levofloxacin-tin complexes have been synthesized and investigated for their role in protecting polyvinyl chloride (PVC) against photodegradation upon irradiation. mdpi.com In another innovative approach, molecularly imprinted polymers (MIPs) have been prepared on the surface of magnetic carbon nanotubes (MCNTs) using levofloxacin as the template molecule. labxing.com These MCNTs@MIPs exhibit high selectivity and recognition for levofloxacin, enabling their use as a sorbent for magnetic solid-phase extraction (MSPE) to isolate the compound from complex biological samples like serum. labxing.com
Furthermore, nanotechnology offers a platform for creating novel drug delivery systems. Mesoporous silica (B1680970) nanoparticles (MSNs) have been used as nanocarriers for levofloxacin. researchgate.net When functionalized with a third-generation poly(propyleneimine) dendrimer, these levofloxacin-loaded MSNs show increased internalization in Gram-negative bacteria, leading to a potent antimicrobial effect against biofilms. researchgate.net Europium(III)-functionalized MSNs have also been developed as a fluorescent probe for the rapid and sensitive detection of levofloxacin in biofluids like serum and urine. acs.org
Environmental Fate and Degradation Studies (Chemical Perspective)
The environmental persistence of fluoroquinolones like levofloxacin is a significant concern, driving research into its degradation pathways. researchgate.net Levofloxacin is highly stable and often not fully metabolized, leading to its accumulation in aquatic ecosystems. researchgate.net Chemical degradation studies focus on advanced oxidation processes (AOPs) to break down the molecule into less harmful substances. deswater.com
Photocatalytic degradation is a widely studied method. Under the influence of photocatalysts like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄) and light, levofloxacin is converted into smaller moieties. deswater.commdpi.com For example, using a TiO₂/carbon-dot nanocomposite under solar light can achieve almost complete degradation of levofloxacin within 90 minutes. rsc.org The addition of peroxydisulfate (B1198043) (PDS) can further accelerate this process, with sunlight and PDS removing around 80% of levofloxacin in just 10 minutes. mdpi.com
The degradation process involves several chemical mechanisms, including demethylation, defluorination, decarboxylation, and hydroxylation. deswater.com Liquid chromatography-mass spectrometry (LC-MS) has been used to identify various transformation products, helping to elucidate the complex degradation pathways. deswater.commdpi.com Understanding these chemical transformations is crucial for developing effective water treatment technologies to mitigate the environmental impact of such pharmaceutical compounds. researchgate.netnih.gov
Computational Chemistry in Guiding Experimental Research on this compound
Computational chemistry plays a vital role in accelerating research on levofloxacin derivatives by predicting their properties and guiding experimental synthesis. researchgate.net Techniques like molecular docking, quantum chemical studies, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are widely used. silae.ituomustansiriyah.edu.iq
Molecular docking studies are employed to simulate the interaction between levofloxacin analogues and their biological targets, such as bacterial DNA gyrase or topoisomerase IV. researchgate.netjppres.com These simulations can predict the binding affinity (expressed as binding energy) and identify key amino acid residues involved in the interaction. silae.itjppres.com For example, one study designed monosubstituted analogues of levofloxacin and used docking to show that an OH analogue might have better activity against E. coli aminoglycoside phosphotransferase, with a calculated binding energy of -8.7 Kcal/mol compared to -8.2 Kcal/mol for the parent levofloxacin. silae.it Such in silico studies help prioritize which novel compounds are most promising for synthesis and in vitro testing. uomustansiriyah.edu.iqnih.gov
Quantum chemical calculations are also used to investigate the electronic properties of these molecules, which can be correlated with their activity, for instance, as corrosion inhibitors for carbon steel. bibliotekanauki.plresearchgate.net By providing insights into molecular structure-activity relationships, computational tools allow for a more rational design of new derivatives with enhanced efficacy and desired physicochemical properties. researchgate.netnih.gov
Standardization of Analytical Reference Materials for this compound
The development and standardization of analytical reference materials for levofloxacin impurities, including this compound, are critical for the pharmaceutical industry. ontosight.aisynzeal.com These impurities can arise during the synthesis or degradation of the active pharmaceutical ingredient (API) and must be monitored to ensure the quality, safety, and efficacy of the final drug product. derpharmachemica.comontosight.ai
This compound Impurity, chemically identified as compounds like (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H- Current time information in Bangalore, IN.derpharmachemica.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid, is one such process-related impurity. derpharmachemica.comsynzeal.com High-purity reference standards of these impurities are essential for several applications, including analytical method development and validation (AMV), and for routine quality control (QC) in both Abbreviated New Drug Applications (ANDA) and commercial production. synzeal.comveeprho.comsynzeal.com
Regulatory bodies require stringent control over impurity levels. The availability of well-characterized Certified Reference Materials (CRMs) for impurities like this compound Derivative and N-Nitroso this compound is crucial for quantifying impurity levels and ensuring they remain within safe limits. veeprho.comsigmaaldrich.com The synthesis and characterization of these reference standards, often using techniques like HPLC, LC-MS/MS, and NMR, are an ongoing area of research to support regulatory compliance and pharmaceutical quality assurance. derpharmachemica.comgoogle.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Levofloxacin Diamine in pharmaceutical or environmental samples?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for identifying this compound due to its specificity in differentiating structural analogs. For impurity profiling, reverse-phase chromatography with UV detection (e.g., at 294 nm) is validated per pharmacopeial standards . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing the diamine moiety from other metabolites (e.g., Levofloxacin-N-oxide or Decarboxy Levofloxacin) .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines Q1A(R2). Parameters include temperature (25°C–40°C), humidity (60%–75% RH), and light exposure. Monitor degradation products via HPLC and correlate with kinetic models (e.g., zero-order or first-order decay). Include control samples spiked with this compound to validate assay sensitivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use NIOSH-certified N100 respirators for aerosol protection and EN 374-compliant nitrile gloves to prevent dermal exposure. Conduct operations in fume hoods with local exhaust ventilation. Static electricity controls (e.g., grounding containers) are mandatory due to flammable dust risks .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the removal of this compound from aqueous systems?
- Methodology : Apply a central composite design (CCD) with factors such as adsorbent dose (e.g., chitosan–walnut shell composite), pH (3–10), and initial concentration (10–50 mg/L). Use ANOVA to validate model significance (p < 0.05) and externally studentized residuals to detect outliers. Nonlinear models (e.g., Freundlich isotherm) often outperform linear fits in adsorption studies .
Q. What experimental strategies reconcile contradictions between in vitro and in vivo efficacy data for this compound-containing formulations?
- Methodology : For antimicrobial studies, use hollow-fiber infection models to simulate human pharmacokinetics. Compare time-kill curves of this compound alone versus combinations (e.g., with daptomycin) to identify synergistic effects. Mutagenesis assays (e.g., cycling MSSA strains with sub-MIC antibiotic levels) can clarify resistance mechanisms .
Q. How do researchers validate drug-excipient compatibility in this compound-based formulations?
- Methodology : Employ differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to detect physicochemical interactions. For example, monitor shifts in levofloxacin’s carboxylic acid peak (1724 cm⁻¹) in FTIR when mixed with excipients like hydroxypropyl methylcellulose. Use Box-Behnken designs to optimize tablet buoyancy and dissolution profiles .
Q. What statistical approaches address variability in this compound impurity profiling across production batches?
- Methodology : Implement multivariate analysis (e.g., principal component analysis) on HPLC datasets to cluster impurities by origin (synthesis vs. degradation). Control charts (e.g., Shewhart charts) track diamine-related compound A levels against USP thresholds. Include robustness testing in method validation to assess pH and mobile phase effects .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results in this compound’s environmental toxicity assays?
- Methodology : Apply species sensitivity distribution (SSD) models to harmonize data from Daphnia magna (high sensitivity) versus algal bioassays (lower sensitivity). Normalize toxicity endpoints by bioavailability (e.g., dissolved organic carbon content) and use probabilistic risk assessment frameworks .
Q. What computational tools predict metabolic pathways leading to this compound formation?
- Methodology : Use in silico platforms like Meteor Nexus to simulate phase I/II metabolism. Validate predictions with liver microsome assays and LC-HRMS to detect intermediates. Compare results with structurally related fluoroquinolones (e.g., ciprofloxacin) to identify conserved biotransformation steps .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
